ethyl N-(3-amino-2-methylphenyl)carbamate

Enzyme Inhibition Phosphodiesterase Chemical Biology

Unlike the methyl analog Carbaryl (a potent insecticide), ethyl N-(3-amino-2-methylphenyl)carbamate shows no acetylcholinesterase inhibition. Its only verified activity is as a negative control in cAMP PDE enzymatic assays, making it an essential validation tool. With a cataloged LC-ESI-QTOF mass spectrum, it serves as an analytical reference standard for LC-MS method development. The ethyl carbamate group also provides a distinct deprotection profile compared to the Boc analog, invaluable in multistep amine protection strategies. Choose differentiated quality—not generic carbamate assumptions.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 1016755-26-2
Cat. No. B2811547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(3-amino-2-methylphenyl)carbamate
CAS1016755-26-2
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCCOC(=O)NC1=CC=CC(=C1C)N
InChIInChI=1S/C10H14N2O2/c1-3-14-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13)
InChIKeyCUARKGNESAJPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-(3-amino-2-methylphenyl)carbamate (CAS 1016755-26-2): Technical Profile and In-Class Position


Ethyl N-(3-amino-2-methylphenyl)carbamate is a small molecule aromatic carbamate with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol [1]. This compound is primarily cataloged as a research chemical and synthetic building block. It is characterized by a 3-amino-2-methylphenyl group linked to an ethyl carbamate moiety . While it belongs to a broad class of carbamates known for diverse biological activities, the specific, data-backed profile of this exact compound is defined more by the absence of activity in certain screens than by a known, potent function.

The Risk of Substituting Ethyl N-(3-amino-2-methylphenyl)carbamate (CAS 1016755-26-2) with Other Aromatic Carbamates


Assuming functional equivalence among aromatic carbamates based on structural similarity is a significant procurement risk. While this compound's closest analog, methyl N-(3-amino-2-methylphenyl)carbamate, is the well-known insecticide Carbaryl with potent acetylcholinesterase inhibition [1], the ethyl derivative exhibits a starkly different activity profile. The minimal change from a methyl to an ethyl group on the carbamate moiety results in a complete loss of activity in at least one enzymatic assay, as detailed below. This demonstrates that minor structural modifications in this class can lead to profound and unpredictable changes in biological function, making direct substitution without specific, matched analytical or functional validation unsound.

Verifiable Differentiation Data for Ethyl N-(3-amino-2-methylphenyl)carbamate (CAS 1016755-26-2)


Lack of cAMP Phosphodiesterase Inhibition Differentiates Ethyl Carbamate from Active In-Class Comparators

This compound was evaluated for its ability to inhibit cAMP phosphodiesterase (PDE) in vitro. In contrast to other carbamates and small molecules that may show activity in this assay, ethyl N-(3-amino-2-methylphenyl)carbamate demonstrated no significant inhibitory effect at the tested concentration. The result is explicitly documented as 'insignificant' in the source database [1].

Enzyme Inhibition Phosphodiesterase Chemical Biology

Analytical Reference: Mass Spectral Data Provides Unique Fingerprint for Identity Confirmation

A definitive LC-ESI-QTOF MS/MS fragmentation spectrum has been generated and cataloged for ethyl N-(3-amino-2-methylphenyl)carbamate. This specific fragmentation pattern, obtained under standardized conditions, serves as a unique and verifiable analytical fingerprint for the compound [1]. This is essential for confirming identity and purity, differentiating it from its structural isomers and closely related analogs like methyl N-(3-amino-2-methylphenyl)carbamate or tert-butyl (3-amino-2-methylphenyl)carbamate, which will have different molecular ions and fragmentation pathways.

Analytical Chemistry Mass Spectrometry Quality Control

Chemical Space Differentiation: Physicochemical Properties Distinguish from Methyl Carbamate (Carbaryl)

The substitution of a methyl group for an ethyl group on the carbamate results in quantifiable changes to the compound's physicochemical profile. Compared to methyl N-(3-amino-2-methylphenyl)carbamate (MW: 180.20 g/mol), the ethyl derivative has a higher molecular weight (194.23 g/mol) and increased lipophilicity (cLogP), which directly impacts its solubility, membrane permeability, and overall ADME properties . These differences are critical for applications in medicinal chemistry where even minor structural changes can alter a compound's biological fate.

Medicinal Chemistry Physicochemical Properties Drug Discovery

Validated Application Scenarios for Procuring Ethyl N-(3-amino-2-methylphenyl)carbamate (CAS 1016755-26-2)


Use as a Negative Control in Phosphodiesterase (PDE) Activity Assays

Based on the verifiable evidence that this compound is 'insignificant' in a cAMP PDE inhibition assay, its most scientifically sound application is as a negative control in similar enzymatic studies. This allows researchers to confirm that any observed inhibition is due to the test compound and not an artifact of the assay conditions or vehicle [1].

Analytical Reference Standard for Method Development and Compound Identification

The existence of a cataloged LC-ESI-QTOF mass spectrum makes this compound suitable for use as an analytical reference standard. It can be used to develop, calibrate, and validate analytical methods (e.g., LC-MS) or to confirm the identity of this specific carbamate derivative in synthetic mixtures or reaction monitoring [2].

Building Block for Synthesis Requiring a Specific 3-Amino-2-methylphenyl Core

The ethyl carbamate group can serve as a protecting group for the 3-amino-2-methylaniline core or as a synthetic handle. While the tert-butyl carbamate (Boc) analog is more common for amine protection, the ethyl derivative offers a distinct deprotection profile and physicochemical properties, providing a valuable alternative when the Boc group's instability under acidic conditions is a concern [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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